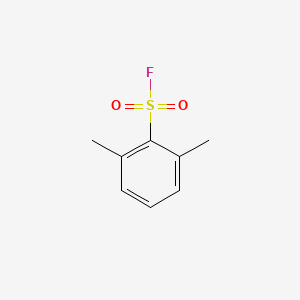
2,6-Dimethylbenzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is efficient and provides good yields under mild reaction conditions.
Another method involves the direct fluorosulfonylation of 2,6-dimethylbenzene using fluorosulfonyl radicals. This approach is concise and effective, allowing for the formation of the sulfonyl fluoride group directly on the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial process .
化学反应分析
Types of Reactions
2,6-Dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl fluoride group, which activates the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Major Products Formed
EAS Reactions: Products include halogenated derivatives such as 2,6-dimethyl-4-bromobenzene-1-sulfonyl fluoride.
Nucleophilic Substitution: Products include sulfonamides and sulfonates, depending on the nucleophile used.
科学研究应用
2,6-Dimethylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of enzyme inhibitors, particularly serine protease inhibitors, due to its ability to form stable covalent bonds with active site residues.
Materials Science: It is employed in the synthesis of functionalized polymers and materials with unique properties.
Chemical Biology: The compound is used as a probe for studying protein-ligand interactions and as a tool for bioconjugation.
作用机制
The mechanism of action of 2,6-dimethylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, forming stable covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and chemical probes . The compound’s ability to form covalent bonds with specific amino acids makes it a valuable tool for studying enzyme mechanisms and protein interactions .
相似化合物的比较
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties and use in chemical biology.
4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl Fluoride: Used in similar applications but with different steric and electronic properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A well-known serine protease inhibitor.
Uniqueness
2,6-Dimethylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles . This unique structure makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
属性
CAS 编号 |
61153-14-8 |
|---|---|
分子式 |
C8H9FO2S |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2,6-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3 |
InChI 键 |
RDJSXQUHMCSBLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)



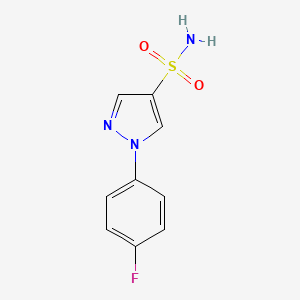
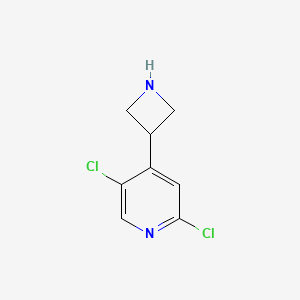
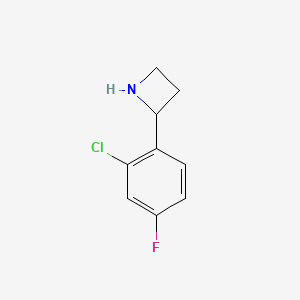
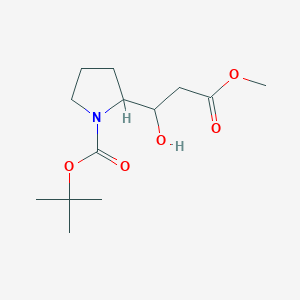
![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
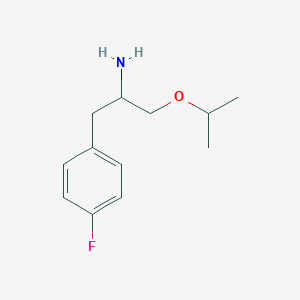


![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
